1,2,4-Trichloro-3-methoxy-5-nitrobenzene
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Overview
Description
1,2,4-Trichloro-3-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H4Cl3NO3 It is a derivative of benzene, characterized by the presence of three chlorine atoms, one methoxy group, and one nitro group attached to the benzene ring
Preparation Methods
The synthesis of 1,2,4-Trichloro-3-methoxy-5-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of 1,2,4-trichloro-3-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the final product’s purity and quality.
Chemical Reactions Analysis
1,2,4-Trichloro-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines, which can further participate in various chemical transformations.
Substitution: The chlorine atoms on the benzene ring can be substituted by other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4-Trichloro-3-methoxy-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: Research studies may explore its potential biological activities, including its effects on cellular processes and its potential as a bioactive compound.
Medicine: Although not widely used in medicine, derivatives of this compound may be investigated for their pharmacological properties.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1,2,4-Trichloro-3-methoxy-5-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the compound’s electron-withdrawing groups (chlorine and nitro) influence the reactivity and orientation of further substitutions on the benzene ring . The molecular targets and pathways involved in its biological activities are subjects of ongoing research.
Comparison with Similar Compounds
1,2,4-Trichloro-3-methoxy-5-nitrobenzene can be compared with other similar compounds, such as:
1,2,3-Trichloro-5-nitrobenzene: Similar in structure but lacks the methoxy group, which affects its chemical reactivity and applications.
1,2,4,5-Tetrachloro-3-nitrobenzene:
1,2,4-Trichloro-3-methoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Properties
CAS No. |
64991-11-3 |
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Molecular Formula |
C7H4Cl3NO3 |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
1,2,4-trichloro-3-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C7H4Cl3NO3/c1-14-7-5(9)3(8)2-4(6(7)10)11(12)13/h2H,1H3 |
InChI Key |
DRNLRRRAGHZXDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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